molecular formula C8H13N3O4 B6330488 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole CAS No. 1240566-63-5

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

Cat. No.: B6330488
CAS No.: 1240566-63-5
M. Wt: 215.21 g/mol
InChI Key: SEFPZFKGHGDFOU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,2-dimethoxypropyl group at position 1 and a nitro group at position 3 of the pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitro-1H-pyrazole and 2,2-dimethoxypropane.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common catalysts include acids or bases that facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps, such as distillation or chromatography, to isolate the pure compound.

Chemical Reactions Analysis

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.

Scientific Research Applications

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,2-Dimethoxyethyl)-3-nitro-1H-pyrazole: This compound has a similar structure but with an ethyl group instead of a propyl group. The difference in the alkyl chain length can affect its reactivity and biological activity.

    1-(2,2-Dimethoxypropyl)-3-amino-1H-pyrazole: This compound has an amino group instead of a nitro group

    1-(2,2-Dimethoxypropyl)-3-chloro-1H-pyrazole: This compound has a chloro group instead of a nitro group. The chloro group can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(2,2-dimethoxypropyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPZFKGHGDFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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